

A Comparative Guide to the S1P Receptor Selectivity of IMM001 and Ozanimod

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Compound of Interest

Compound Name: IMM001

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor selectivity of two modulators: **IMM001** and ozanimod. The information presented is based on publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction to S1P Receptor Modulators

Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes, most notably lymphocyte trafficking. Modulation of these receptors has emerged as a key therapeutic strategy for autoimmune diseases. By binding to S1P receptors on lymphocytes, these modulators can prevent their egress from lymph nodes, thereby reducing the infiltration of immune cells into tissues and mitigating inflammation. The selectivity of these modulators for the five different S1P receptor subtypes (S1P1-5) is a critical determinant of their efficacy and safety profile.

IMM001, also known as SYL930, is a modulator of S1P receptors 1, 4, and 5.^[1] Ozanimod (brand name Zeposia®) is a selective modulator of S1P receptors 1 and 5 and is approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.^{[2][3]}

Comparative Selectivity Profile

The following table summarizes the reported functional activity (EC50 values) of the active phosphorylated form of **IMMH001 (IMMH001-P)** and ozanimod at the five human S1P receptor subtypes. It is important to note that the data for **IMMH001-P** is derived from a β -arrestin recruitment assay, while the data for ozanimod is primarily from GTPyS binding assays, with some data from cAMP inhibition assays also available. Direct comparison of absolute potencies should be made with consideration of the different assay methodologies.

Receptor Subtype	IMMH001-P (EC50, nM)	Ozanimod (EC50, nM)	Assay Type
S1P1	12.4	0.41	β -arrestin[1] / GTPyS[4]
0.16	cAMP[4]		
S1P2	> 1,000	> 10,000	β -arrestin[1] / GTPyS[4]
S1P3	> 1,000	> 10,000	β -arrestin[1] / GTPyS[4]
S1P4	19.8	> 7,865	β -arrestin[1][4]
S1P5	29.4	11	β -arrestin[1] / GTPyS[4]

Experimental Protocols

β -Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the S1P receptor upon agonist binding, a key step in GPCR desensitization and signaling.

General Protocol Outline:

- **Cell Culture:** Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected to co-express the human S1P receptor subtype of interest and a β -arrestin fusion protein (e.g., β -arrestin-enzyme fragment).

- **Compound Treatment:** Cells are seeded in microplates and incubated with varying concentrations of the test compound (e.g., **IMMH001-P**) or a reference agonist.
- **Signal Detection:** Following incubation, a substrate for the enzyme fragment is added. If the test compound induces β -arrestin recruitment to the receptor, the enzyme fragments come into close proximity, leading to the generation of a detectable signal (e.g., luminescence or fluorescence).
- **Data Analysis:** The signal intensity is measured using a plate reader. The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

[³⁵S]GTPyS Binding Assay

This functional assay determines the potency and efficacy of a ligand in activating G protein-coupled receptors by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G α subunits upon receptor activation.

General Protocol Outline:

- **Membrane Preparation:** Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human S1P receptor subtype of interest.
- **Assay Reaction:** The prepared membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and [³⁵S]GTPyS.
- **Incubation:** The reaction mixture is incubated to allow for receptor activation and the binding of [³⁵S]GTPyS to the G α subunits.
- **Separation and Detection:** The reaction is terminated, and the membrane-bound [³⁵S]GTPyS is separated from the unbound radioligand, typically by filtration through a glass fiber filter mat.
- **Quantification:** The radioactivity retained on the filters is quantified using a scintillation counter.

- **Data Analysis:** The specific binding of [35 S]GTPyS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and E_{max} (maximal effect) values are determined.

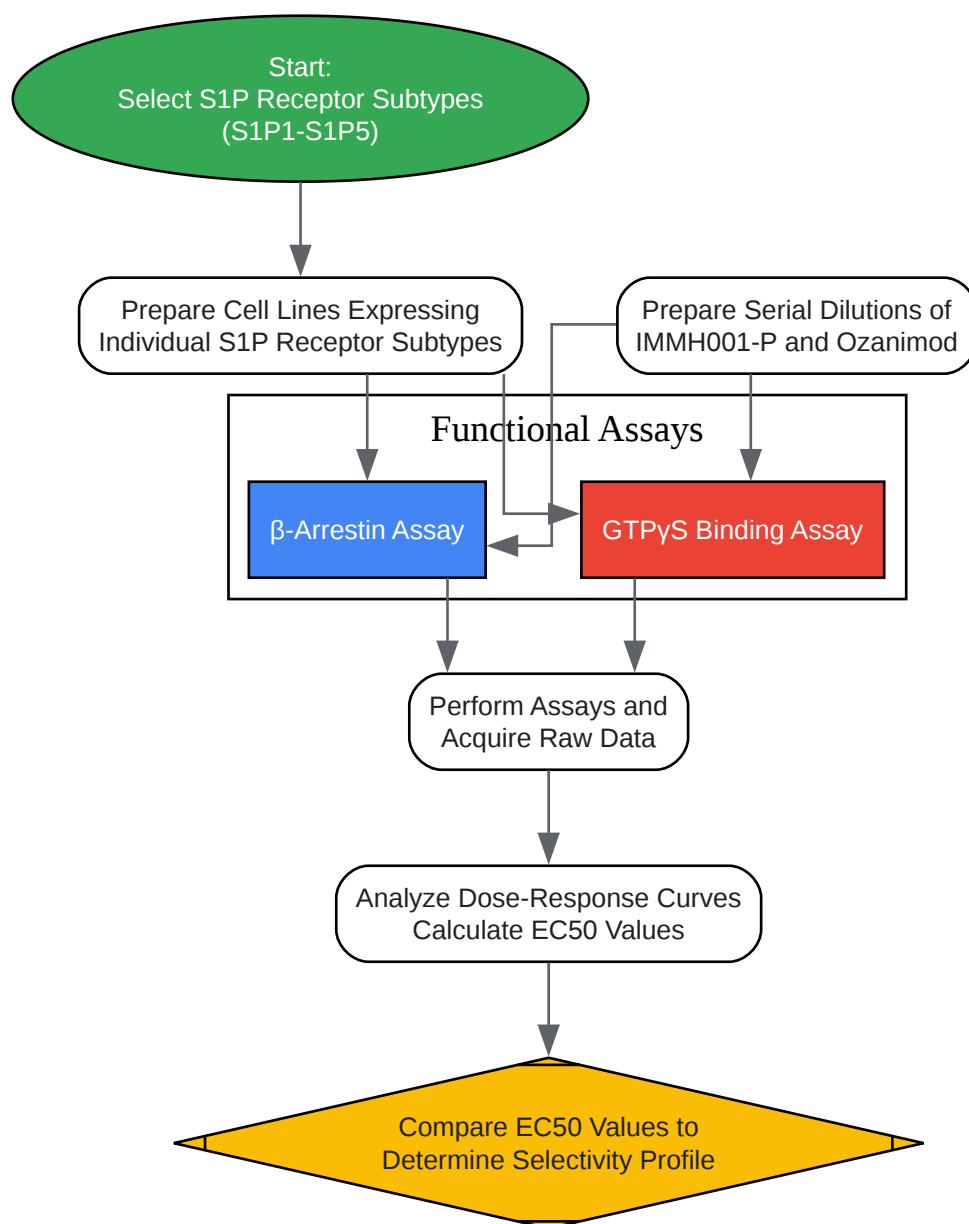
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of S1P receptors and a typical experimental workflow for assessing receptor selectivity.



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Figure 1. Simplified S1P receptor signaling pathway.



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Figure 2. Experimental workflow for determining S1P receptor selectivity.

Conclusion

Both **IMMH001** and ozanimod demonstrate selectivity for S1P receptor subtypes, with a notable absence of activity at S1P2 and S1P3 at the tested concentrations. Ozanimod is a potent and selective agonist for S1P1 and S1P5.[2] **IMMH001-P** also shows activity at S1P1 and S1P5, with additional activity at S1P4.[1] The distinct selectivity profiles of these two compounds may translate to differences in their therapeutic effects and potential side-effect

profiles. The provided data and experimental outlines serve as a valuable resource for the continued investigation and development of novel S1P receptor modulators.

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